![molecular formula C14H13NO2 B1531008 2-méthoxy-4-[(E)-2-pyridin-2-ylvinyl]phénol CAS No. 113866-60-7](/img/structure/B1531008.png)
2-méthoxy-4-[(E)-2-pyridin-2-ylvinyl]phénol
Vue d'ensemble
Description
“2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” is a phenolic compound. It is predominantly used as a flavoring agent in food products and beverages. Owing to its antioxidant and anti-inflammatory activities, it is commonly used in cosmetics, dentistry, and traditional medicine .
Synthesis Analysis
The synthesis of similar compounds involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of a similar compound, 2-Methoxy-4-vinylphenol, is C9H10O2. The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Phenolic compounds like “2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The oxidative degradation of phenols and substituted phenols in the water and atmosphere is a major degradation mechanism .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The physico-chemical properties of a similar compound, Eugenol, were calculated using acdlab/chemsketch .Applications De Recherche Scientifique
Agent neuroprotecteur dans la maladie de Parkinson
Ce composé a été étudié pour son potentiel à améliorer la neurodégénérescence dopaminergique induite par le MPTP. Il agit comme un inhibiteur sélectif de la voie STAT3, qui est impliquée dans la neuroinflammation et la neurodégénérescence . En inhibant cette voie, il peut offrir une stratégie thérapeutique pour protéger les neurones dopaminergiques dans la maladie de Parkinson.
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires de ce composé ont été démontrées dans plusieurs modèles de maladies. Il peut inhiber la production de marqueurs inflammatoires et peut être bénéfique dans le traitement des affections caractérisées par une inflammation chronique .
Activité antioxydante
La recherche a indiqué que les dérivés de ce composé présentent une activité antioxydante significative. Cette activité est cruciale pour lutter contre le stress oxydatif, qui est un facteur dans de nombreuses maladies chroniques, y compris les maladies cardiovasculaires et le cancer .
Formation de bases de Schiff
Le composé peut former des bases de Schiff, qui sont une classe de composés avec un groupe imine caractéristique (-C=N-). Ces bases ont diverses applications en pharmacologie, telles que les antioxydants, les antimicrobiens, les anticancéreux, les antiviraux, les antidépresseurs et les anti-inflammatoires .
Synthèse de composés de chimie verte
Les dérivés du composé peuvent être synthétisés en utilisant des méthodes respectueuses de l'environnement, contribuant au domaine de la chimie verte. Cette approche minimise l'utilisation de substances dangereuses et la production de déchets nocifs .
Traitement de l'arthrite
Un dérivé de ce composé a montré qu'il inhibait l'arthrite en ciblant des voies de signalisation spécifiques impliquées dans le processus de la maladie. Il peut réduire la production de molécules pro-inflammatoires comme NO et H2O2, qui sont élevées dans les conditions arthritiques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor . The nature of these interactions is primarily inhibitory, leading to a decrease in the activation of STAT3, p38, and monoamine oxidase B (MAO-B) .
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes. For instance, 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol has been found to ameliorate dopamine depletion in the striatum and reduce inflammatory marker elevation in primary cultured neurons . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a selective inhibitor of STAT3, leading to a decrease in the activation of STAT3, p38, and MAO-B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed to decrease MPTP-induced behavioral impairments in rotarod, pole, and gait tests over time .
Dosage Effects in Animal Models
In animal models, the effects of 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol vary with different dosages. For instance, in a study involving mice, the compound was administered at a dosage of 5 mg/kg in drinking water for 1 month, which led to a decrease in MPTP-induced behavioral impairments .
Metabolic Pathways
Given its role as a STAT3 inhibitor, it is likely involved in pathways related to inflammation and immune response .
Propriétés
IUPAC Name |
2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLMIHYEJEBJQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


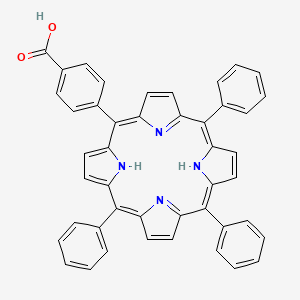
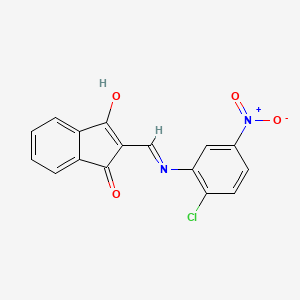


![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)
![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)
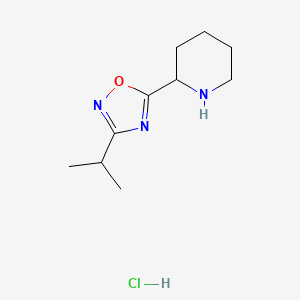


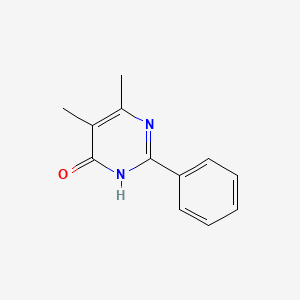
![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
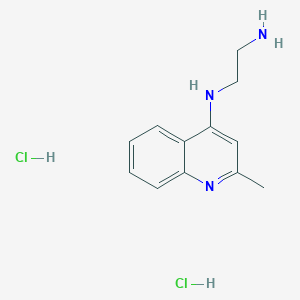
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)
